4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol typically involves the condensation of cyanoacetamide with β-dicarbonyl compounds . This process can be further optimized by using 1,3-oxazole derivatives and dienophiles, leading to the formation of intermediate compounds that can be readily converted into the desired product .
Industrial Production Methods: The industrial production of pyridoxine primarily involves the “oxazole” method, which includes a two-stage process. The first stage involves diene condensation, forming adducts that undergo aromatization to yield pyridine bases. These intermediates are then transformed into pyridoxine through catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Pyridoxal can be reduced back to pyridoxine using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxymethyl groups, leading to the formation of derivatives such as pyridoxal phosphate.
Major Products: The major products formed from these reactions include pyridoxal, pyridoxamine, and their phosphorylated derivatives .
Scientific Research Applications
4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol involves its conversion to pyridoxal 5’-phosphate, the active coenzyme form . This coenzyme participates in various biochemical reactions, including the metabolism of amino acids, neurotransmitters, and sphingolipids . Pyridoxal 5’-phosphate acts as a coenzyme for enzymes involved in transamination, decarboxylation, and other metabolic processes .
Comparison with Similar Compounds
Pyridoxal: The aldehyde form of vitamin B6, which can be interconverted with pyridoxine.
Pyridoxamine: The amine form of vitamin B6, also interconvertible with pyridoxine.
Pyridoxal 5’-phosphate: The active coenzyme form of vitamin B6, essential for various enzymatic reactions.
Uniqueness: 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol is unique due to its dual role as a vitamin and a precursor to its active coenzyme form, pyridoxal 5’-phosphate . This dual functionality makes it indispensable in both nutritional and biochemical contexts .
Properties
CAS No. |
16567-04-7 |
---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C8H11NO4/c1-5-8(12)7(4-11)6(3-10)2-9(5)13/h2,10-12H,3-4H2,1H3 |
InChI Key |
FUEWEOFLKOJCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C(C(=C1O)CO)CO)[O-] |
Origin of Product |
United States |
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